molecular formula C12H12O4 B12694373 3'-Acetoxyisosafrole CAS No. 42461-91-6

3'-Acetoxyisosafrole

Cat. No.: B12694373
CAS No.: 42461-91-6
M. Wt: 220.22 g/mol
InChI Key: OILKJWNFGXIFBT-NSCUHMNNSA-N
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Description

3’-Acetoxyisosafrole is an organic compound with the molecular formula C12H12O4. It is a derivative of isosafrole, which is a naturally occurring compound found in various essential oils. The structure of 3’-Acetoxyisosafrole includes an acetoxy group attached to the isosafrole backbone, making it a unique compound with distinct chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Acetoxyisosafrole typically involves the acetylation of isosafrole. One common method is the reaction of isosafrole with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of 3’-Acetoxyisosafrole follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is monitored using techniques such as gas chromatography to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions

3’-Acetoxyisosafrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

3’-Acetoxyisosafrole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: Studies have explored its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to investigate its potential therapeutic properties and its role in drug development.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3’-Acetoxyisosafrole involves its interaction with various molecular targets and pathways. It can act as an electrophile, reacting with nucleophilic sites on proteins, DNA, and other biomolecules. This interaction can lead to changes in cellular processes and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Acetoxyisosafrole is unique due to its specific acetoxy group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and industrial applications .

Properties

CAS No.

42461-91-6

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enyl] acetate

InChI

InChI=1S/C12H12O4/c1-9(13)14-6-2-3-10-4-5-11-12(7-10)16-8-15-11/h2-5,7H,6,8H2,1H3/b3-2+

InChI Key

OILKJWNFGXIFBT-NSCUHMNNSA-N

Isomeric SMILES

CC(=O)OC/C=C/C1=CC2=C(C=C1)OCO2

Canonical SMILES

CC(=O)OCC=CC1=CC2=C(C=C1)OCO2

Origin of Product

United States

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